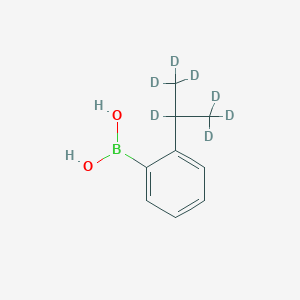
2-(iso-Propyl-d7)-phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(iso-Propyl-d7)-phenylboronic acid is a deuterated boronic acid derivative. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is particularly useful in various scientific research applications due to its unique isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the deuteration of isopropyl iodide to obtain 2-iodopropane-d7, which is then subjected to a Suzuki coupling reaction with phenylboronic acid to yield the desired product .
Industrial Production Methods
Industrial production of 2-(iso-Propyl-d7)-phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(iso-Propyl-d7)-phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group into borane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include phenol derivatives, borane derivatives, and various substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
2-(iso-Propyl-d7)-phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways due to its isotopic labeling.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the synthesis of advanced materials and polymers with enhanced properties.
Wirkmechanismus
The mechanism by which 2-(iso-Propyl-d7)-phenylboronic acid exerts its effects is primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and biological studies. The deuterium atoms in the isopropyl group can also influence reaction kinetics and stability, providing unique insights into reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodopropane-d7: Another deuterated compound used in similar applications.
Phenylboronic acid: The non-deuterated analog of 2-(iso-Propyl-d7)-phenylboronic acid.
2-Bromopropane-d7: A deuterated bromine compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of deuterium labeling and boronic acid functionality. This combination allows for precise studies of reaction mechanisms and the development of novel materials and drugs with improved properties.
Eigenschaften
CAS-Nummer |
1629184-02-6 |
|---|---|
Molekularformel |
C9H13BO2 |
Molekulargewicht |
171.05 g/mol |
IUPAC-Name |
[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3/i1D3,2D3,7D |
InChI-Schlüssel |
KTZUVUWIBZMHMC-QXMYYZBZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC=CC=C1B(O)O)C([2H])([2H])[2H] |
Kanonische SMILES |
B(C1=CC=CC=C1C(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)


![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)
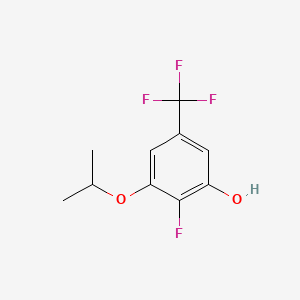
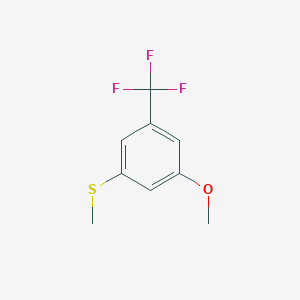
![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)
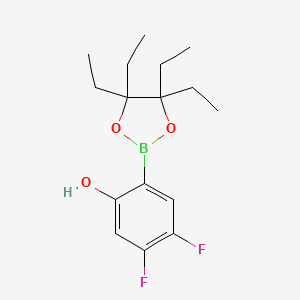
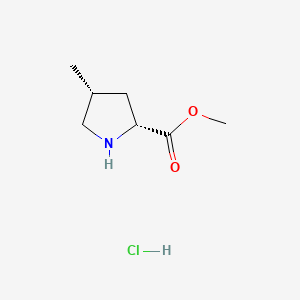
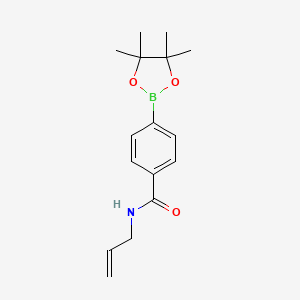
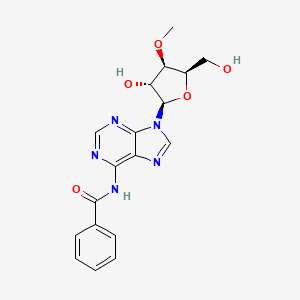

![N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14031164.png)
